molecular formula C17H10Cl2N4O2S B13376204 {[8-Chloro-1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetic acid

{[8-Chloro-1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetic acid

Cat. No.: B13376204
M. Wt: 405.3 g/mol
InChI Key: AYTXOZHABBRXGV-UHFFFAOYSA-N
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Description

{[8-Chloro-1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetic acid is a complex organic compound characterized by its unique triazoloquinoxaline structure

Properties

Molecular Formula

C17H10Cl2N4O2S

Molecular Weight

405.3 g/mol

IUPAC Name

2-[[8-chloro-1-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl]acetic acid

InChI

InChI=1S/C17H10Cl2N4O2S/c18-10-3-1-9(2-4-10)15-21-22-16-17(26-8-14(24)25)20-12-6-5-11(19)7-13(12)23(15)16/h1-7H,8H2,(H,24,25)

InChI Key

AYTXOZHABBRXGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3SCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[8-Chloro-1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. The process begins with the formation of the triazoloquinoxaline core, followed by the introduction of the chlorophenyl and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

{[8-Chloro-1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The chlorophenyl group can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

{[8-Chloro-1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of {[8-Chloro-1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[8-Chloro-1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetic acid is unique due to its triazoloquinoxaline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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